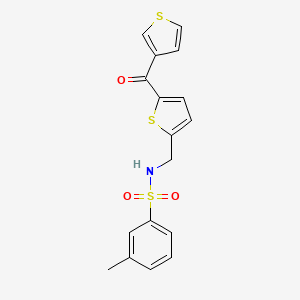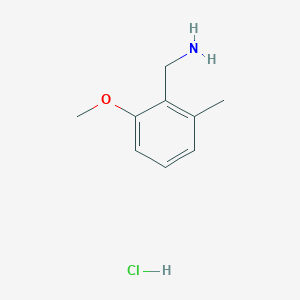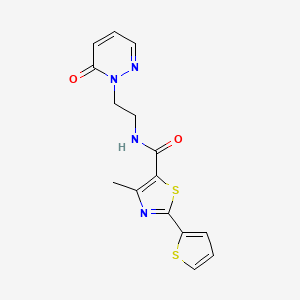
2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as "CPCA" and has been synthesized for various applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide involves the inhibition of FAAH activity. This leads to an increase in the levels of endocannabinoids, which in turn activate the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to various physiological effects such as analgesia, anti-inflammatory effects, and modulation of mood and appetite.
Biochemical and Physiological Effects:
2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been shown to have various biochemical and physiological effects. Inhibition of FAAH activity leads to an increase in the levels of endocannabinoids, which can activate the cannabinoid receptors CB1 and CB2. This activation leads to various effects such as analgesia, anti-inflammatory effects, and modulation of mood and appetite.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide in lab experiments are its selectivity and potency in inhibiting FAAH activity. This allows for the study of the endocannabinoid system and its role in various physiological functions. The limitations of using this compound are its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
For the use of 2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide include the development of more potent and selective inhibitors of FAAH activity. This could lead to the development of novel therapeutics for various diseases such as pain, inflammation, and mood disorders. Additionally, the study of the endocannabinoid system and its role in various physiological functions could lead to the development of new drugs with fewer side effects than current treatments.
Synthesemethoden
The synthesis of 2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide involves the reaction of N-(2,3-dihydro-1H-inden-1-yl)acetamide with 2-chloroprop-2-enyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been extensively used in scientific research for its unique properties. This compound has been shown to selectively inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that plays a crucial role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological functions such as pain, mood, and appetite.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c1-10(16)9-17(14(18)8-15)13-7-6-11-4-2-3-5-12(11)13/h2-5,13H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENZOYAGHFLANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN(C1CCC2=CC=CC=C12)C(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2923116.png)
![Ethyl 2-[[2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2923117.png)


![N-(2,6-Difluorophenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2923122.png)
![4-(diethylamino)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2923124.png)







![1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2923135.png)